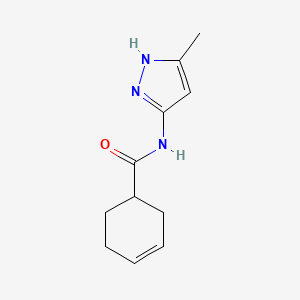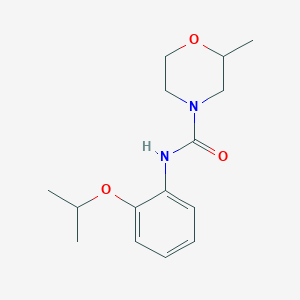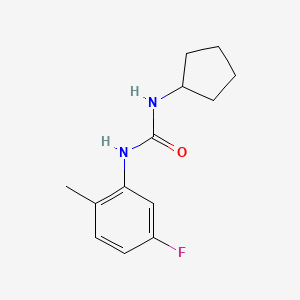![molecular formula C14H17FN4O B7527076 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as FMU, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have unique properties that make it a promising candidate for various applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood. However, studies have shown that 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have anti-inflammatory and anti-oxidant properties. 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One potential area of research is in the development of new anti-cancer drugs based on the structure of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. Another potential area of research is in the development of new methods for synthesizing 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and its potential applications in the treatment of other diseases such as diabetes and inflammation.
Conclusion:
In conclusion, 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a promising compound that has been studied for its potential use in a variety of scientific research applications. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of disease and developing new treatments. Further research is needed to fully understand the potential of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and related compounds.
Méthodes De Synthèse
The synthesis of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the presence of a suitable solvent. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-10-4-5-12(15)6-13(10)17-14(20)18(2)8-11-7-16-19(3)9-11/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOPMJUPHFIKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

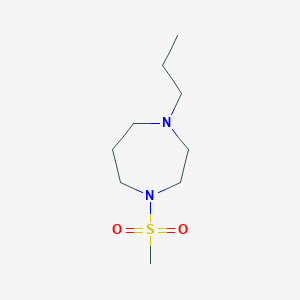



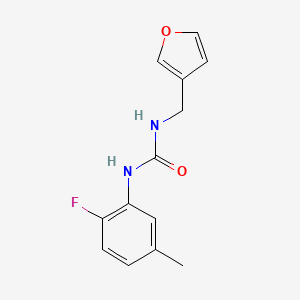

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
